molecular formula C25H22O9 B192382 Silandrin CAS No. 70815-32-6

Silandrin

Cat. No.: B192382
CAS No.: 70815-32-6
M. Wt: 466.4 g/mol
InChI Key: CRPGUMMYQABYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silandrin is a flavonolignan compound isolated from the milk thistle plant, Silybum marianum. It is known for its hepatoprotective properties, which means it helps protect the liver from damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silandrin can be synthesized through various chemical reactions involving flavonoid and lignan precursors. One common method involves the coupling of flavonoid and lignan units through oxidative coupling reactions. These reactions typically require catalysts such as copper or iron salts and are carried out under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction of silymarin from the seeds of Silybum marianum. The extraction process uses polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate. The extract is then purified to isolate this compound along with other flavonolignans .

Chemical Reactions Analysis

Types of Reactions: Silandrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce quinones, while reduction can yield dihydrothis compound .

Scientific Research Applications

Silandrin has a wide range of scientific research applications, including:

Mechanism of Action

Silandrin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Silandrin is unique among flavonolignans due to its specific chemical structure and biological activities. Similar compounds include:

In comparison, this compound has shown unique properties in specific studies, such as its ability to inhibit certain enzymes and pathways involved in liver damage, making it a valuable compound for further research and therapeutic applications .

Properties

CAS No.

70815-32-6

Molecular Formula

C25H22O9

Molecular Weight

466.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H22O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-9,19,23,25-29H,10-11H2,1H3

InChI Key

CRPGUMMYQABYES-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O

melting_point

234 - 236 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silandrin
Reactant of Route 2
Reactant of Route 2
Silandrin
Reactant of Route 3
Silandrin
Reactant of Route 4
Silandrin
Reactant of Route 5
Silandrin
Reactant of Route 6
Silandrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.